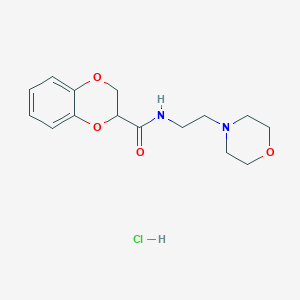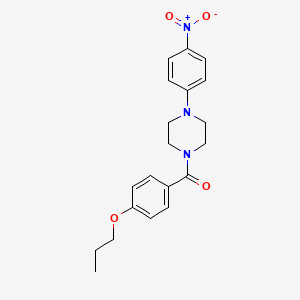![molecular formula C24H22ClN3O3S B5146705 2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is an organic compound with a complex structure that includes a chlorinated benzamide core, a propoxyphenyl group, and a carbamothioyl linkage
Méthodes De Préparation
The synthesis of 2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the chlorine atom at the 2-position.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a nucleophilic substitution reaction, where a propoxyphenyl halide reacts with the benzamide derivative.
Formation of the Carbamothioyl Linkage: The final step involves the formation of the carbamothioyl linkage by reacting the intermediate with a suitable thiocarbamoylating agent under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or propoxyphenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide can be compared with other similar compounds, such as:
Triflumuron: A benzoylurea insecticide with a similar benzamide core but different substituents, used primarily for pest control.
Chlorobenzuron: Another benzoylurea compound with similar structural features, used as an insect growth regulator.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-N-[3-[(4-propoxybenzoyl)carbamothioylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-2-14-31-19-12-10-16(11-13-19)22(29)28-24(32)27-18-7-5-6-17(15-18)26-23(30)20-8-3-4-9-21(20)25/h3-13,15H,2,14H2,1H3,(H,26,30)(H2,27,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJAALJMZVUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5146634.png)
![N,N,N'-trimethyl-N'-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine](/img/structure/B5146635.png)

![N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B5146658.png)
![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)
![(5E)-5-[(4-iodophenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5146686.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide](/img/structure/B5146723.png)
